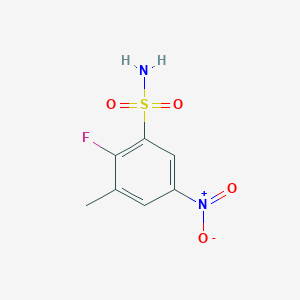
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide
描述
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of an amino group, a sulfonyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. The unique combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C7H7FN2O4S |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-fluoro-3-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI 键 |
NUWLRVYDHLUGFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-fluorotoluene to produce 4-fluoro-2-nitrotoluene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-fluoro-2-nitro-5-methylbenzenesulfonyl chloride. The final step involves the amination of this sulfonyl chloride with ammonia to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions: 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 3-Aminosulfonyl-4-fluoro-5-methylaminobenzene.
Substitution: 3-Aminosulfonyl-4-methoxy-5-methylnitrobenzene.
Oxidation: 3-Aminosulfonyl-4-fluoro-5-carboxynitrobenzene.
科学研究应用
Chemistry: In chemistry, 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to inhibit enzymes like dihydrofolate reductase makes it a candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition leads to the disruption of bacterial and cancer cell growth . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components, further contributing to its antimicrobial and anticancer activities .
相似化合物的比较
4-Fluoronitrobenzene: Similar structure but lacks the sulfonamide and amino groups.
3-Aminosulfonyl-4-chloro-5-methylnitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
3-Aminosulfonyl-4-fluoro-5-methylaminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The uniqueness of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide lies in its combination of functional groups. The presence of both the sulfonamide and nitro groups provides a dual mechanism of action, making it more effective as an antimicrobial and anticancer agent compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


